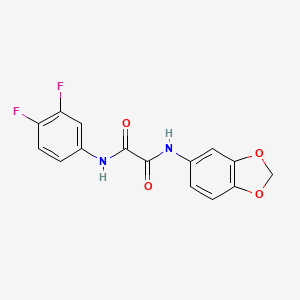

N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide

CAS No.: 941963-04-8

Cat. No.: VC6654224

Molecular Formula: C15H10F2N2O4

Molecular Weight: 320.252

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941963-04-8 |

|---|---|

| Molecular Formula | C15H10F2N2O4 |

| Molecular Weight | 320.252 |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)oxamide |

| Standard InChI | InChI=1S/C15H10F2N2O4/c16-10-3-1-8(5-11(10)17)18-14(20)15(21)19-9-2-4-12-13(6-9)23-7-22-12/h1-6H,7H2,(H,18,20)(H,19,21) |

| Standard InChI Key | IWQDNRHTRCWPBJ-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)F)F |

Introduction

Synthesis

The compound is typically synthesized through amide bond formation between an amine group on the benzodioxole derivative and a carboxylic acid derivative of 3,4-difluorophenyl. General steps include:

-

Activation of the Carboxylic Acid: Using reagents like carbodiimides (e.g., DCC or EDC) in the presence of catalysts.

-

Coupling Reaction: The activated carboxylic acid reacts with the amine group under mild conditions.

-

Purification: The product is purified using recrystallization or chromatography techniques.

Pharmaceutical Applications

The structural features of this compound suggest it may have potential as a pharmacologically active agent:

-

The benzodioxole group is commonly found in bioactive molecules, including enzyme inhibitors and receptor modulators.

-

The difluorophenyl moiety enhances metabolic stability and membrane permeability.

Biological Activity

Although specific studies on this compound are unavailable in the provided results, related compounds with similar structures are known for:

-

Anti-inflammatory properties: Through inhibition of enzymes like cyclooxygenase or lipoxygenase.

-

Anticancer activity: By interacting with signaling pathways or DNA-binding proteins.

-

Antimicrobial effects: Targeting bacterial or fungal enzymes.

Material Science

The compound's aromatic and fluorinated components may also make it useful in designing advanced materials such as liquid crystals or organic semiconductors.

Comparative Data Table

Below is a comparison of N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide with structurally similar compounds:

| Compound Name | Molecular Formula | Applications | Key Features |

|---|---|---|---|

| N-(2H-1,3-benzodioxol-5-yl)-acetamide | C9H9NO3 | Antimicrobial | Benzodioxole core |

| N-(3-Cyano-benzothiophenyl)-acetamide | C12H10N2OS | Anti-inflammatory | Benzothiophene core |

| N-(Difluorophenyl)-benzamide | C13H9F2NO | Anticancer | Fluorinated phenyl group |

Challenges:

-

Lack of detailed experimental data on this specific compound's activity.

-

Limited information on its pharmacokinetics and toxicity profile.

Future Directions:

-

Conducting molecular docking studies to predict binding affinity with biological targets.

-

Performing in vitro and in vivo assays to evaluate therapeutic potential.

-

Exploring structural modifications to enhance efficacy and reduce side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume